5-Bromo-6-fluoroisoquinolin-3-amine
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Description
5-Bromo-6-fluoroisoquinolin-3-amine is a useful research compound. Its molecular formula is C9H6BrFN2 and its molecular weight is 241.06 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 5-Bromo-6-fluoroisoquinolin-3-amine can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.
Starting Materials
2-Amino-5-bromo-6-fluorobenzonitrile, Sodium hydride, Bromine, Hydrochloric acid, Sodium hydroxide, Ethanol, Acetone, Wate
Reaction
Step 1: 2-Amino-5-bromo-6-fluorobenzonitrile is treated with sodium hydride in ethanol to form the corresponding anion., Step 2: Bromine is added dropwise to the reaction mixture to form 5-bromo-2-amino-6-fluorobenzonitrile., Step 3: The nitrile group is hydrolyzed using hydrochloric acid to form 5-bromo-2-amino-6-fluorobenzoic acid., Step 4: The carboxylic acid group is converted to the corresponding acid chloride using thionyl chloride., Step 5: The acid chloride is reacted with sodium hydroxide in acetone to form the corresponding amide., Step 6: The amide is cyclized using hydrochloric acid to form 5-Bromo-6-fluoroisoquinolin-3-amine., Step 7: The product is purified using recrystallization from water.
properties
IUPAC Name |
5-bromo-6-fluoroisoquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-9-6-3-8(12)13-4-5(6)1-2-7(9)11/h1-4H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACYGKVWEMFPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=CC(=NC=C21)N)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-fluoroisoquinolin-3-amine |
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